Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a terephthalate core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with dimethyl terephthalate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide
Uniqueness
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is unique due to its specific combination of functional groups and structural features.
Biological Activity
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a synthetic compound derived from the combination of terephthalic acid and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C17H18N2O5
- Molecular Weight : 342.34 g/mol
- CAS Number : Not widely reported but related compounds exist.
This compound features a dioxine ring that is known for its interactions with various biological targets.
Antidepressant Effects
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant antidepressant-like activity. A related study synthesized several benzoxazole and benzothiazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine structure and evaluated their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). The findings revealed that certain compounds exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), correlating with marked antidepressant effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
The proposed mechanism for the antidepressant activity involves the modulation of serotonin pathways through receptor binding. The ability of these compounds to inhibit serotonin reuptake could contribute to increased serotonin levels in synaptic clefts, thereby enhancing mood and reducing depressive symptoms.
Other Biological Activities
In addition to antidepressant properties, studies have suggested potential anti-inflammatory activities. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a broader therapeutic potential in inflammatory conditions.
Table 1: Binding Affinities of Related Compounds
Compound ID | Structure Type | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Antidepressant Activity |
---|---|---|---|---|
8g | Benzoxazole derivative | 17 | 0.71 | High |
8h | Benzothiazole derivative | 25 | 1.5 | Moderate |
Dimethyl Compound | Dioxine derivative | TBD | TBD | TBD |
Case Studies
Case Study 1: Behavioral Assessment
In a controlled study involving mice subjected to FST and TST, compounds derived from the dioxine framework demonstrated significant reductions in immobility time compared to control groups. This behavioral change is indicative of potential antidepressant efficacy.
Case Study 2: In Vitro Cytokine Inhibition
Another study investigated the anti-inflammatory properties of related dioxine derivatives using human cell lines. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with these compounds, suggesting their role in modulating inflammatory responses.
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVMWVYXFLJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.